

KRASG12D-IN-3-d3 chemical structure and properties

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Compound of Interest

Compound Name: KRASG12D-IN-3-d3

Cat. No.: B15135942

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In-Depth Technical Guide: KRASG12D-IN-3-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRASG12D-IN-3-d3 is a deuterated analog of KRASG12D-IN-3 (also known as compound Z1084), a potent and orally bioactive inhibitor of the KRAS G12D mutation. The KRAS G12D mutation is a critical oncogenic driver in a variety of cancers, most notably pancreatic, colorectal, and non-small cell lung cancers. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. The development of specific inhibitors targeting this mutation is a significant area of focus in oncology research. The deuteration of KRASG12D-IN-3 is intended to enhance its metabolic stability and pharmacokinetic properties, making it a valuable tool for preclinical research and potential therapeutic development.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to **KRASG12D-IN-3-d3**.

Chemical Structure and Properties

KRASG12D-IN-3-d3 is the deuterium-labeled version of KRASG12D-IN-3. The "d3" designation indicates the presence of three deuterium atoms, which replace hydrogen atoms at a specific position in the molecule to improve its metabolic profile.

Below is the two-dimensional chemical structure of the parent compound, KRASG12D-IN-3.


 KRASG12D-IN-3 Chemical Structure

Figure 1. 2D Chemical Structure of KRASG12D-IN-3.

Physicochemical and Pharmacological Properties

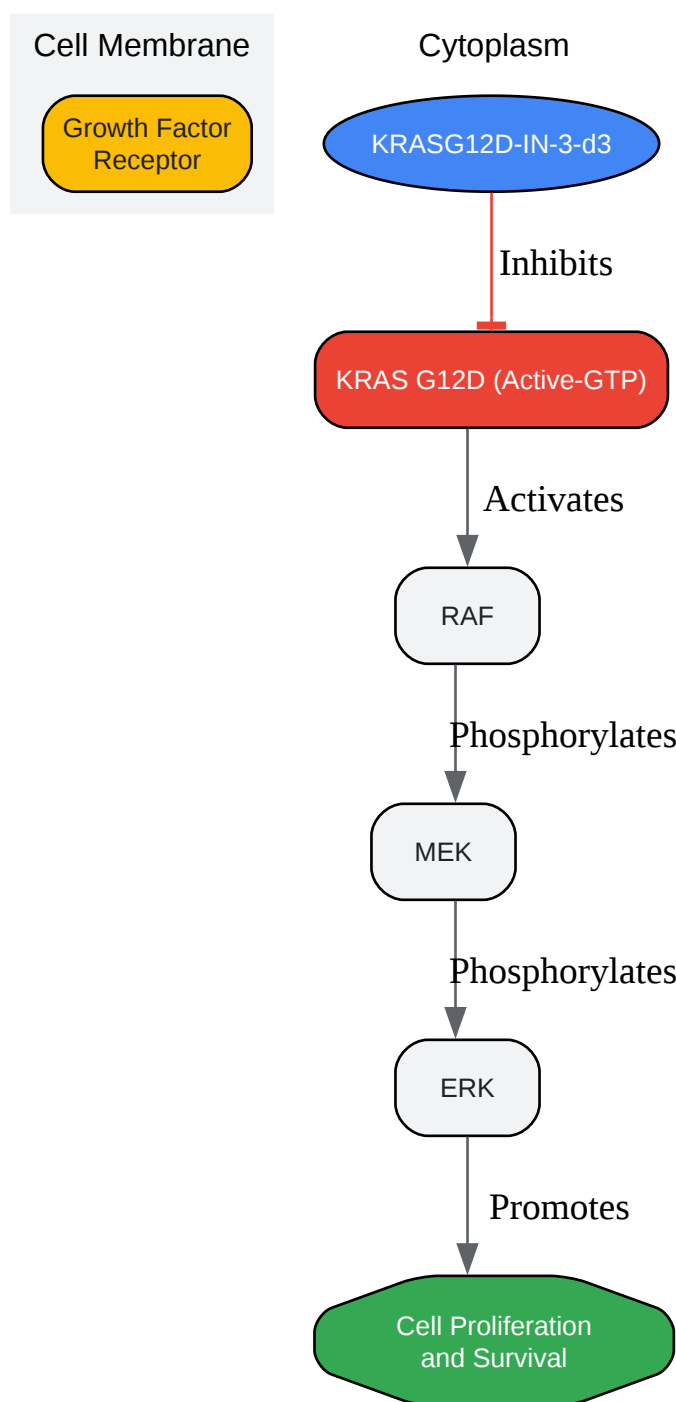
A summary of the known quantitative data for **KRASG12D-IN-3-d3** and its non-deuterated counterpart is presented in the tables below for easy comparison.

Identifier	Value
IUPAC Name	Not available in search results.
SMILES	<chem>C1C=C(C(F)(F)F)C(C2=C(F)C(N=C(OC[C@]3(C/C(C4)=C(F)F)N4CCC3)N=C5N(C[C@@H]6N[C@H]7CC6)[C@@H]7--INVALID-LINK--O8)=C5C8=N2)=CC(N)=C1</chem> ^{[1][2]}
Molecular Formula	C ₃₁ H ₂₇ D ₃ ClF ₆ N ₇ O ₂
Molecular Weight	685.08 g/mol
Physical Form	Solid ^[1]
Solubility	Information not available in search results.
Melting Point	Information not available in search results.

Parameter	Cell Line	Value	Reference
IC ₅₀ (Cell Growth Inhibition)	AGS	0.38 nM	^[1]
AsPC-1	1.23 nM	^[1]	
Binding Affinity (K _d)	Not available in search results.		

Mechanism of Action and Signaling Pathway

KRASG12D-IN-3 exerts its therapeutic effect by selectively inhibiting the KRAS G12D mutant protein. In its active state, KRASG12D propagates downstream signaling primarily through the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. By binding to the KRAS G12D protein, KRASG12D-IN-3 blocks its interaction with downstream effectors, thereby inhibiting the phosphorylation of ERK and halting the pro-proliferative signaling cascade.



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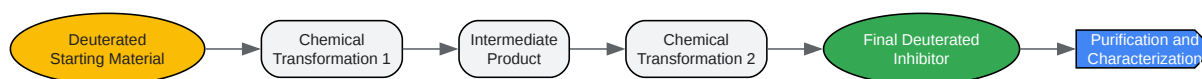
Diagram 1: Simplified KRASG12D Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of KRASG12D inhibitors are provided below. While specific protocols for **KRASG12D-IN-3-d3** are not publicly available, the following represent standard procedures in the field for evaluating similar compounds.

Synthesis of Deuterated KRAS G12D Inhibitors

The synthesis of deuterated compounds like **KRASG12D-IN-3-d3** typically involves the use of deuterated starting materials or reagents in a multi-step organic synthesis process. The introduction of deuterium at a specific site is strategically planned to occur at a stage where the deuterium atoms will not be exchanged under subsequent reaction conditions. A general workflow for the synthesis of a complex deuterated molecule is outlined below.



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Diagram 2: General Workflow for the Synthesis of a Deuterated Inhibitor.

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the inhibitory effect of a compound on the MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

- Cell Culture and Treatment:
 - Seed KRAS G12D mutant cancer cells (e.g., AsPC-1 or AGS) in 6-well plates and allow them to adhere overnight.
 - Starve the cells in serum-free media for 12-24 hours.
 - Treat the cells with varying concentrations of **KRASG12D-IN-3-d3** or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
- Cell Lysis:

- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell viability and proliferation to determine the IC₅₀ value of a compound.

- Cell Seeding:
 - Seed KRAS G12D mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

- Compound Treatment:
 - Treat the cells with a serial dilution of **KRASG12D-IN-3-d3** or vehicle control.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition:
 - Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Absorbance Reading:
 - Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
 - Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Conclusion

KRASG12D-IN-3-d3 is a promising research tool for studying the inhibition of the KRAS G12D oncoprotein. Its deuteration offers potential advantages in terms of metabolic stability, making it a valuable compound for in vitro and in vivo preclinical studies. The experimental protocols outlined in this guide provide a foundation for researchers to evaluate the efficacy and mechanism of action of this and similar KRAS G12D inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term efficacy, and potential for clinical translation in the treatment of KRAS G12D-driven cancers.

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References

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